![molecular formula C11H15N3O3 B3040198 (2R,6S)-2,6-Dimethyl-4-(3-nitropyridin-2-yl)morpholine CAS No. 1706444-51-0](/img/structure/B3040198.png)
(2R,6S)-2,6-Dimethyl-4-(3-nitropyridin-2-yl)morpholine
Overview
Description
(2R,6S)-2,6-Dimethyl-4-(3-nitropyridin-2-yl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is widely used in scientific research for its diverse applications in medicinal chemistry, drug development, and pharmacology.
Scientific Research Applications
Heterocyclic Scaffold Synthesis
Dimethyl [(2R,3R,5S)‐5‐phenylmorpholine‐2,3‐diyl]diacetate, a related morpholine derivative, serves as a versatile scaffold for synthesizing heterocyclic compounds. This demonstrates the potential of morpholine derivatives, including (2R,6S)-2,6-Dimethyl-4-(3-nitropyridin-2-yl)morpholine, in creating valuable heterocyclic building blocks for various applications (Pandey, Gaikwad, & Gadre, 2012).
Fluorescent Probes for Hypoxic Cells
A morpholine-based fluorescent probe, incorporating a 4-nitroimidazole moiety and two morpholine groups, was developed for selective detection of hypoxia in tumor cells. This highlights the application of morpholine derivatives in biomedical research for imaging disease-relevant hypoxia (Feng et al., 2016).
Antifungal Agents
2-(2-oxo-morpholin-3-yl)-acetamide derivatives, including those with modifications at the morpholine core, have been identified as potent antifungal agents against Candida and Aspergillus species. The modification of the morpholine structure, such as the introduction of a gem-dimethyl group, significantly improves plasmatic stability while maintaining antifungal activity (Bardiot et al., 2015).
Synthesis of Biologically Active Compounds
Morpholine derivatives, including 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, are significant intermediates in synthesizing a range of biologically active compounds, particularly in the field of anticancer research. These derivatives have shown potential biological activities, underlining the importance of morpholine-based structures in pharmaceutical development (Wang et al., 2016).
Polymerization Reactions
Morpholine derivatives, such as (3S,6S)-3,6-dimethyl-morpholine-2,5-dione, have been studied in the context of ring-opening polymerization reactions with metal catalysts. These studies contribute to understanding the reactivity and applications of morpholine derivatives in polymer chemistry (Chisholm et al., 2006).
properties
IUPAC Name |
(2R,6S)-2,6-dimethyl-4-(3-nitropyridin-2-yl)morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-8-6-13(7-9(2)17-8)11-10(14(15)16)4-3-5-12-11/h3-5,8-9H,6-7H2,1-2H3/t8-,9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSGRMTXKGSLNZ-DTORHVGOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=CC=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=C(C=CC=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,6S)-2,6-Dimethyl-4-(3-nitropyridin-2-yl)morpholine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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